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molecular formula C6H2F4 B1293379 1,2,3,4-Tetrafluorobenzene CAS No. 551-62-2

1,2,3,4-Tetrafluorobenzene

Cat. No. B1293379
M. Wt: 150.07 g/mol
InChI Key: SOZFIIXUNAKEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739388

Procedure details

19.4 g (0.1 mol) of 2,3,4,5-tetrafluorobenzoic acid are dissolved in 40 g of water, 20 g of a mixture of trialkylamines having 6 to 14 carbon atoms (Hostarex A 327; a commercial product of Hoechst AG) and 0.2 g of copper(I) oxide are added and the pH is adjusted to 7 by addition of 30% strength aqueous sodium hydroxide solution. The decarboxylation is carried out in an autoclave at 155° C. within a period of 4 hours, the evolved carbon dioxide at a pressure of 12 bar being depressurized via a pressure cooler and the distillate passing overhead in this case being collected (cold trap -78° C.). After termination of the reaction, the autoclave is cooled and the 1,2,3,4-tetrafluorobenzene is distilled off by steam at 100° C. and 1.5 l of distillate are obtained, which distillate is combined with the distillate collected previously. The combined distillates are extracted by means of dichloromethane, the organic phase is separated off, dried over magnesium sulfate, filtered and the solvent is removed in vacuo. 10.5 g of crude, slightly yellowish 1,2,3,4-tetrafluorobenzene are obtained, which can be brought to a very high purity by fractional distillation.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
trialkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1C(O)=O.[OH-].[Na+].C(=O)=O>O.[Cu-]=O>[F:1][C:2]1[CH:3]=[CH:7][C:8]([F:13])=[C:9]([F:12])[C:10]=1[F:11] |f:1.2|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)F
Name
Quantity
40 g
Type
solvent
Smiles
O
Step Two
Name
mixture
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
trialkylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being collected (cold trap -78° C.)
CUSTOM
Type
CUSTOM
Details
After termination of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is cooled
DISTILLATION
Type
DISTILLATION
Details
the 1,2,3,4-tetrafluorobenzene is distilled off by steam at 100° C.
CUSTOM
Type
CUSTOM
Details
1.5 l of distillate are obtained
CUSTOM
Type
CUSTOM
Details
collected previously
EXTRACTION
Type
EXTRACTION
Details
The combined distillates are extracted by means of dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=C(C=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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